

# Application Notes and Protocols for PFI-6 In-Vitro Binding Assays

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## Compound of Interest

Compound Name: PFI-6

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These application notes provide detailed protocols for the in-vitro characterization of **PFI-6**, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3).<sup>[1][2][3]</sup> **PFI-6** serves as a valuable tool for investigating the biological roles of these epigenetic reader domains in health and disease.<sup>[1]</sup> The following protocols describe key in-vitro binding assays to determine the affinity, kinetics, and thermodynamics of the **PFI-6** interaction with its target proteins.

## PFI-6: A Selective MLLT1/3 YEATS Domain Inhibitor

**PFI-6** is a small molecule inhibitor that targets the YEATS domain of MLLT1 and MLLT3, which are involved in reading acetylated lysine marks on histones.<sup>[4][5]</sup> It demonstrates high selectivity for MLLT1/3 over other human YEATS domain-containing proteins like YEATS2 and YEATS4.<sup>[2][6]</sup> A structurally similar but inactive compound, **PFI-6N**, is available as a negative control for experiments.<sup>[4]</sup>

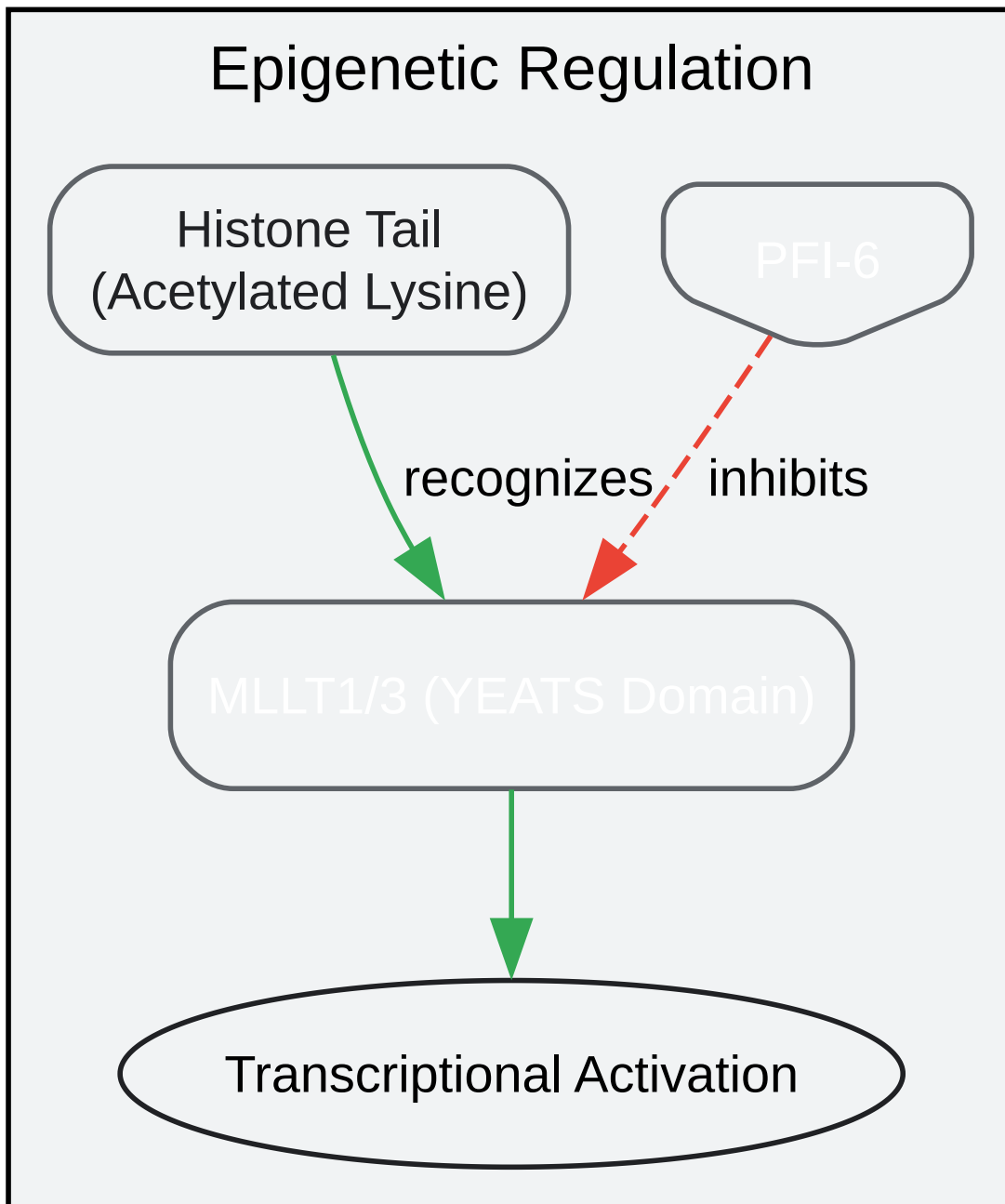
## Quantitative Data Summary

The binding affinity and inhibitory activity of **PFI-6** against MLLT1 and MLLT3 have been characterized using various in-vitro and cellular assays. The key quantitative data are summarized in the table below.

Target	Assay Type	Value	Reference
MLLT1	HTRF IC50	140 nM	[1][2][4][6][7]
MLLT3	HTRF IC50	160 nM	[1][2][4][6]
MLLT1	BLI Kd	110 nM	[4]
MLLT3	BLI Kd	110 nM	[4]
MLLT1	ITC Kd	82 nM	[4][7]
MLLT3	ITC Kd	76 nM	[4][6]
MLLT3 (in-cell)	NanoBRET IC50	760 nM	[4][8]
YEATS2	HTRF IC50	>40 $\mu$ M	[4]
YEATS4	HTRF IC50	>40 $\mu$ M	[4]

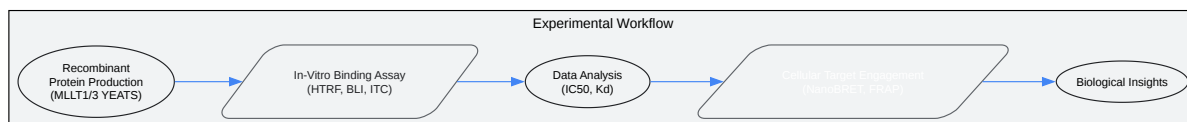
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing **PFI-6**.



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**PFI-6 inhibits MLLT1/3 recognition of acetylated histones.**



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**General workflow for PFI-6 in-vitro characterization.**

## Experimental Protocols

Detailed methodologies for key in-vitro binding assays are provided below.

### Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the IC50 value of **PFI-6** by measuring the displacement of a fluorescently labeled tracer from the MLLT1/3 YEATS domain. HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, providing a robust and sensitive high-throughput screening method.<sup>[7][9][10]</sup>

Materials:

- Recombinant human MLLT1 or MLLT3 YEATS domain (His-tagged)
- Fluorescently labeled tracer (e.g., biotinylated acetylated histone peptide)
- Europium cryptate-labeled anti-His antibody (Donor)
- Streptavidin-XL665 (Acceptor)
- **PFI-6** and **PFI-6N** (negative control)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

- 384-well low-volume plates
- HTRF-compatible plate reader

#### Protocol:

- Prepare a serial dilution of **PFI-6** and **PFI-6N** in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
- In a 384-well plate, add 2  $\mu$ L of the diluted **PFI-6**, **PFI-6N**, or DMSO control.
- Prepare a mix of the MLLT1/3 YEATS domain protein and the biotinylated histone peptide tracer in assay buffer. Add 4  $\mu$ L of this mix to each well.
- Prepare a mix of the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 in assay buffer. Add 4  $\mu$ L of this detection mix to each well.
- Incubate the plate at room temperature for 1-4 hours, protected from light.
- Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
- Calculate the HTRF ratio ( $665 \text{ nm} / 620 \text{ nm} * 10,000$ ) and plot the results against the inhibitor concentration to determine the IC<sub>50</sub> value.

## Biolayer Interferometry (BLI) Assay

BLI is a label-free technique used to measure the kinetics of binding, including association ( $k_{on}$ ) and dissociation ( $k_{off}$ ) rates, to determine the equilibrium dissociation constant ( $K_d$ ).<sup>[1]</sup>  
<sup>[11]</sup> The assay involves immobilizing the protein on a biosensor and measuring changes in the interference pattern of light upon binding of the small molecule.<sup>[11]</sup>

#### Materials:

- Recombinant human MLLT1 or MLLT3 YEATS domain (biotinylated or His-tagged)
- Streptavidin (SA) or Ni-NTA biosensors

- **PFI-6** and **PFI-6N**
- Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
- 96-well black plates
- BLI instrument (e.g., Octet)

Protocol:

- Hydrate the biosensors in kinetics buffer for at least 10 minutes.
- Immobilize the biotinylated or His-tagged MLLT1/3 YEATS domain onto the surface of the SA or Ni-NTA biosensors, respectively.
- Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
- Prepare a serial dilution of **PFI-6** and **PFI-6N** in kinetics buffer.
- Measure the association of **PFI-6** to the immobilized protein by dipping the biosensors into wells containing different concentrations of the compound.
- Measure the dissociation by moving the biosensors back to wells containing only kinetics buffer.
- Analyze the resulting sensorgrams using the instrument's software to determine  $k_{on}$ ,  $k_{off}$ , and calculate the  $K_d$  ( $k_{off}/k_{on}$ ).

## Isothermal Titration Calorimetry (ITC) Assay

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of the interaction.<sup>[6][12]</sup>

Materials:

- Recombinant human MLLT1 or MLLT3 YEATS domain
- **PFI-6**

- ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). It is critical that the protein and compound are in identical, degassed buffer to minimize heats of dilution.[6]
- Isothermal Titration Calorimeter

#### Protocol:

- Prepare the MLLT1/3 YEATS domain solution at a concentration of approximately 5-50  $\mu\text{M}$  in the sample cell.
- Prepare the **PFI-6** solution at a concentration 10-20 fold higher than the protein concentration in the injection syringe.
- Perform a series of injections (typically 1-2  $\mu\text{L}$  each) of the **PFI-6** solution into the sample cell containing the protein solution at a constant temperature (e.g., 25°C).
- Measure the heat change after each injection.
- As a control, perform a separate titration of **PFI-6** into the buffer alone to determine the heat of dilution.
- Subtract the heat of dilution from the binding data and fit the integrated heats of injection to a suitable binding model to determine the thermodynamic parameters ( $K_d$ ,  $n$ ,  $\Delta H$ , and  $\Delta S$ ).

## Cellular Target Engagement

To confirm that **PFI-6** engages its target in a cellular context, assays such as NanoBRET and Fluorescence Recovery After Photobleaching (FRAP) can be employed.[4][8]

### NanoBRET™ Target Engagement Assay

This assay measures the binding of **PFI-6** to MLLT3 in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 and a fluorescent tracer.[2][8]

#### Principle:

- HEK293 cells are transiently transfected with a vector expressing MLLT3 fused to NanoLuc® luciferase.
- A cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain is added to the cells.
- In the absence of a competitor, the tracer binds to the NanoLuc®-MLLT3 fusion, bringing the energy donor (NanoLuc®) and acceptor (tracer) in close proximity, resulting in a BRET signal.
- Addition of **PFI-6** competes with the tracer for binding to MLLT3, leading to a dose-dependent decrease in the BRET signal.

A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's instructions (Promega).[8]

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in-vitro characterization of **PFI-6** as a selective inhibitor of the MLLT1/3 YEATS domains. By utilizing a combination of biophysical and biochemical assays, researchers can robustly validate its potency, selectivity, and mechanism of action, paving the way for its use in elucidating the biological functions of MLLT1 and MLLT3.

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#### Contact

Address: 3281 E Guasti Rd

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